![molecular formula C19H16FN3O3 B2473450 N-(2-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide CAS No. 941944-42-9](/img/structure/B2473450.png)
N-(2-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves reactions like nucleophilic substitution, condensation, or coupling reactions. The exact method would depend on the specific functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of organic compounds is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of a compound like this would depend on the functional groups present. Pyridazines, for example, can undergo reactions like electrophilic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and can be confirmed using various analytical techniques. These properties include melting point, boiling point, solubility, and stability .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of related compounds involve detailed chemical processes aimed at improving their solubility, selectivity, and efficacy for potential therapeutic applications. For instance, Schroeder et al. (2009) developed substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors, highlighting the role of chemical substitutions in enhancing enzyme potency and aqueous solubility (Schroeder et al., 2009).
Antimicrobial and Antitumor Activities
Research on similar compounds has demonstrated their potential antimicrobial and antitumor activities. For example, Patel and Patel (2010) synthesized fluoroquinolone-based 4-thiazolidinones and evaluated them for their antifungal and antibacterial activities, showcasing the therapeutic potential of such compounds in addressing microbial infections (Patel & Patel, 2010). Additionally, Hassan et al. (2014) explored the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential in cancer therapy (Hassan et al., 2014).
Electrochromic and Electrochemical Properties
The electrochromic and electrochemical properties of related compounds have been investigated for potential applications in materials science. Liou and Chang (2008) synthesized aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-phenylenediamine moieties, demonstrating their synthesis, electrochemical, and electrochromic properties (Liou & Chang, 2008).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound is a new synthetic opioid, and like other opioids, it may interact with opioid receptors in the central nervous system . .
Mode of Action
As a synthetic opioid, it is hypothesized that it may bind to opioid receptors, inhibiting the reuptake of certain neurotransmitters and causing an analgesic effect
Biochemical Pathways
It is anticipated that, like other opioids, it may affect pathways involving neurotransmitters such as dopamine and serotonin . .
Pharmacokinetics
Based on the known pharmacokinetics of similar compounds, it can be anticipated that the compound may undergo reactions like hydrolysis, hydroxylation, N- and O-dealkylation, and O-methylation . Phase II metabolic reactions, such as glucuronide or sulfate conjugate formation, may also occur
Result of Action
As a synthetic opioid, it may have analgesic effects and the potential for addiction and severe adverse effects, including coma and death . .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its interactions with targets. Additionally, individual factors, such as a person’s metabolic rate and the presence of other substances, can influence the compound’s efficacy and potential side effects .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(2-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3/c1-12-7-3-6-10-15(12)23-17(24)11-16(26-2)18(22-23)19(25)21-14-9-5-4-8-13(14)20/h3-11H,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUJZNLJIXXFTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC=C3F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide |
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